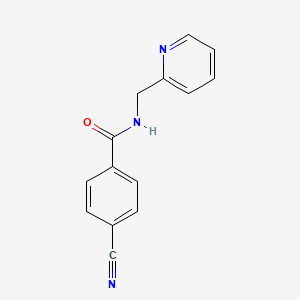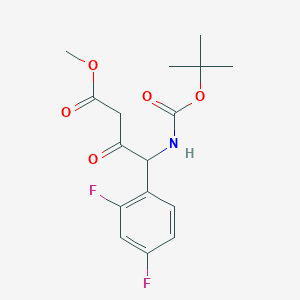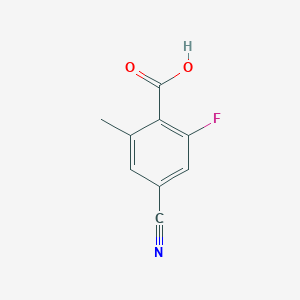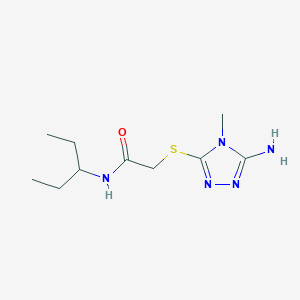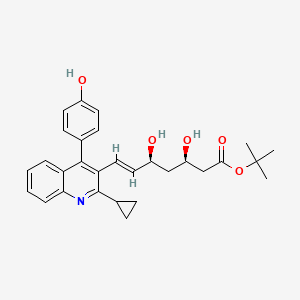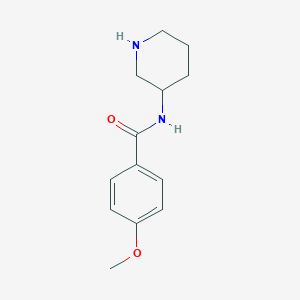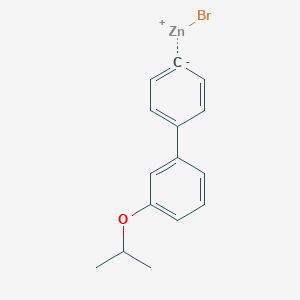
1-Bromo-4-chloro-2-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-fluoronaphthalene is a polyhalogenated aromatic compound with the molecular formula C10H5BrClF It is a derivative of naphthalene, where three hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-bromo-2-fluoronaphthalene, a chlorination reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-chloro-2-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: The major products are substituted naphthalenes where one or more halogen atoms are replaced by other functional groups.
Coupling Reactions: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-fluoronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-2-fluoronaphthalene depends on the specific application and target. In chemical reactions, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluoronaphthalene: Similar structure but lacks the chlorine atom.
1-Bromo-4-chloronaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-4-fluoronaphthalene: Similar structure but lacks the bromine atom.
Uniqueness
1-Bromo-4-chloro-2-fluoronaphthalene is unique due to the presence of three different halogen atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H5BrClF |
|---|---|
Poids moléculaire |
259.50 g/mol |
Nom IUPAC |
1-bromo-4-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5H |
Clé InChI |
WRAPMARTWZQFBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2Br)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


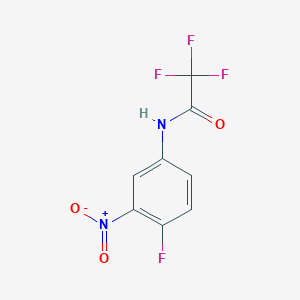

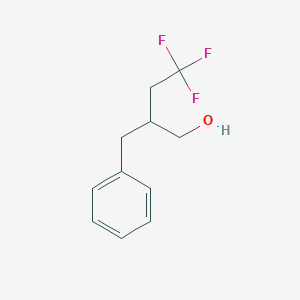
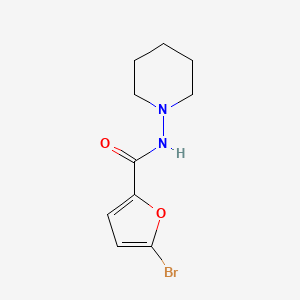

![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
